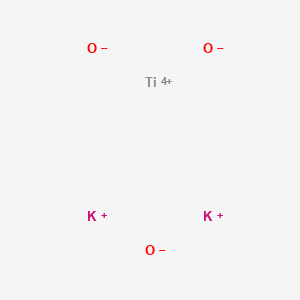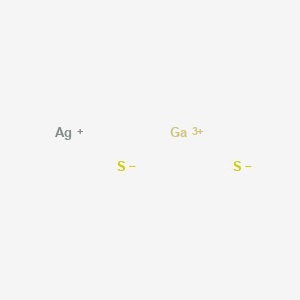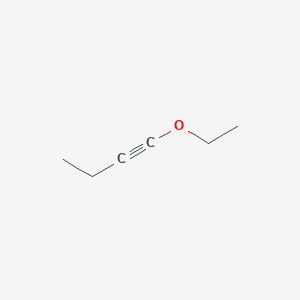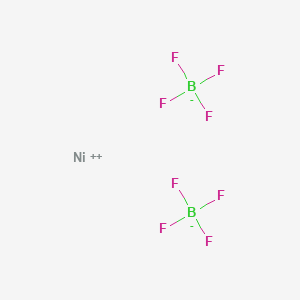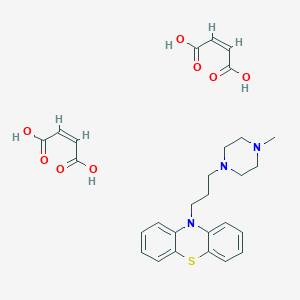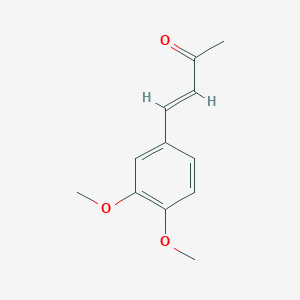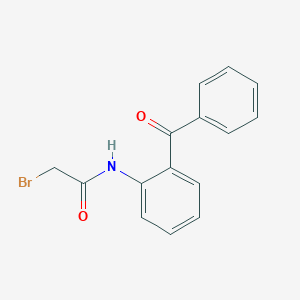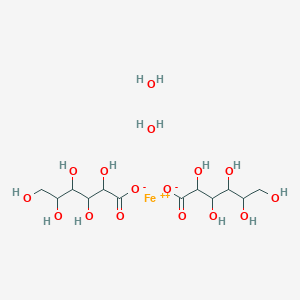
Oxalate de fer(II) dihydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ferrous gluconate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a source of iron in synthesis processes.
Biology: Studied for its role in iron metabolism and its effects on cellular processes.
Medicine: Widely used to treat iron deficiency anemia and as a supplement in iron-fortified foods.
Industry: Used as a food additive to process black olives, imparting a uniform jet black color.
Mécanisme D'action
Ferrous gluconate works by replacing iron found in hemoglobin, myoglobin, and enzymes. This allows for the transportation of oxygen via hemoglobin and supports various enzymatic processes . The compound is absorbed in the gastrointestinal tract and incorporated into the body’s iron stores, where it helps in the production of red blood cells and other essential functions.
Similar Compounds:
Ferrous Sulfate: Another commonly used iron supplement.
Ferrous Fumarate: Known for its high iron content and is often used in iron-fortified foods.
Uniqueness: Ferrous gluconate is unique in its relatively mild side effects and better gastrointestinal tolerance compared to ferrous sulfate . It is also more soluble in water, making it a preferred choice for certain medical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ferrous gluconate can be synthesized by reacting gluconic acid with iron powder. The reaction typically occurs at a temperature range of 89-100°C and a pH of 3.8-4.6 . Another method involves the use of calcium gluconate as a raw material, which is decalcified using sulfuric acid to obtain gluconic acid. This gluconic acid then reacts with iron powder to produce ferrous gluconate .
Industrial Production Methods: Industrial production of ferrous gluconate often involves the oxidation-neutralization method, the oxidation-exchange method, the acidolysis-exchange method, and the double salt decomposition method . These methods are designed to optimize yield, reduce energy consumption, and minimize waste discharge.
Analyse Des Réactions Chimiques
Types of Reactions: Ferrous gluconate primarily undergoes oxidation and reduction reactions. In its oxidation state, it can be converted to ferric gluconate. It also participates in substitution reactions where the gluconate ion can be replaced by other ligands.
Common Reagents and Conditions: Common reagents used in reactions involving ferrous gluconate include sulfuric acid, iron powder, and calcium gluconate . The reactions typically occur under controlled temperature and pH conditions to ensure optimal yield and purity.
Major Products: The major products formed from these reactions include ferric gluconate and other iron complexes, depending on the specific reagents and conditions used .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate involves the reaction of Iron(2+) with 2,3,4,5,6-pentahydroxyhexanoic acid in the presence of water to form the dihydrate salt.", "Starting Materials": [ "Iron(2+)", "2,3,4,5,6-pentahydroxyhexanoic acid", "Water" ], "Reaction": [ "Dissolve 2,3,4,5,6-pentahydroxyhexanoic acid in water", "Add Iron(2+) to the solution", "Stir the mixture until the Iron(2+) is fully dissolved", "Filter the solution to remove any impurities", "Allow the solution to crystallize to form the dihydrate salt of Iron(2+);2,3,4,5,6-pentahydroxyhexanoate" ] } | |
| 12389-15-0 | |
Formule moléculaire |
C12H24FeO15 |
Poids moléculaire |
464.15 g/mol |
Nom IUPAC |
iron(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |
Clé InChI |
BJBSKTPEFSQVHL-UHFFFAOYSA-L |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Fe+2] |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Fe+2] |
SMILES canonique |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2] |
Color/Form |
The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. |
melting_point |
The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/ |
Description physique |
Dry Powder Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt suga |
Solubilité |
Soluble with slight heating in water. Practically insoluble in ethanol Soluble in glycerin SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


